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Compound of Interest

Compound Name: 5-Methoxy-4-thiouridine

Cat. No.: B12401160

An In-depth Technical Guide on the Spectroscopic Properties of 5-Methoxy-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Methoxy-4-thiouridine, a modified nucleoside of interest in various biomedical research fields.
Due to the limited availability of direct experimental data for 5-Methoxy-4-thiouridine, this
guide leverages spectroscopic data from the closely related compound 5-methoxyuridine and
established principles of 4-thiouridine derivatives to present a detailed and informative
resource.

Core Spectroscopic Properties

The introduction of a methoxy group at the 5-position and a sulfur atom at the 4-position of the
uridine base significantly influences its electronic and structural characteristics, which are
reflected in its spectroscopic signatures.

UV-Vis Absorption Spectroscopy

The thionation of the uracil ring is known to induce a significant bathochromic shift (shift to
longer wavelengths) in the primary absorption band. While uridine typically exhibits an
absorption maximum (Amax) around 262 nm, 4-thiouridine and its derivatives show a
characteristic strong absorption in the UVA range, typically between 330 and 340 nm. This
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property makes them useful photosensitizers for applications such as photo-cross-linking
studies.

Based on the known spectroscopic behavior of 4-thiouridine analogs, the UV-Vis absorption
spectrum of 5-Methoxy-4-thiouridine is predicted to have a maximum absorption wavelength
(Amax) in the range of 330-340 nm. The molar absorptivity (€) is expected to be in the order of
104 M-1cm-1, characteristic of such compounds.

Table 1: Predicted UV-Vis Absorption Data for 5-Methoxy-4-thiouridine

Property Predicted Value Solvent

Amax (nm) 330 - 340 Methanol/Water

Molar Absorptivity (€) (M-1cm-
1)

~20,000 Methanol/Water

Fluorescence Spectroscopy

Currently, there is limited to no information available in the scientific literature regarding the
intrinsic fluorescence properties of 5-Methoxy-4-thiouridine. Thiouridines are known to be
efficient intersystem crossing agents, populating the triplet state upon photoexcitation, which
often leads to low fluorescence quantum vyields. The fluorescence characteristics would be
highly dependent on the solvent environment and temperature. Further experimental
investigation is required to fully characterize its fluorescence spectrum, quantum yield, and
lifetime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for 5-Methoxy-4-thiouridine is not readily available. However, the 1H and
13C NMR chemical shifts can be reasonably predicted by analyzing the spectra of the parent
compound, 5-methoxyuridine, and considering the electronic effects of the C=S bond. The
thionation at the C4 position is expected to induce downfield shifts for the neighboring protons
and carbons, particularly H6 and C5.

The following tables summarize the reported 1H and 13C NMR chemical shifts for 5-
methoxyuridine, which serve as a foundational reference for predicting the spectrum of 5-
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Methoxy-4-thiouridine.[1]

Table 2: 1H NMR Spectroscopic Data of 5-Methoxyuridine[1]

Proton Chemical Shift (o, ppm) Multiplicity
H6 7.85 S
H1' 5.85 d
H5'a, H5'b 3.85-3.70 m
H2', H3', H4' 4.15-4.00 m
OCH3 3.75 S

Table 3: 13C NMR Spectroscopic Data of 5-Methoxyuridine[1]

Carbon Chemical Shift (6, ppm)
C4 163.5
C2 151.0
C5 140.0
C6 125.0
Ccr 90.0
c4 85.0
c2 75.0
ox) 70.0
C5' 61.0
OCH3 59.0

For 5-Methoxy-4-thiouridine, the C4 signal would be significantly shifted downfield to ~190-
200 ppm due to the C=S bond. The C5 and C6 signals would also experience shifts due to the
altered electronic nature of the pyrimidine ring.
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Mass Spectrometry

The mass spectrum of 5-Methoxy-4-thiouridine is expected to show a prominent molecular
ion peak [M+H]+ or [M-H]- depending on the ionization mode. The exact mass can be
calculated from its molecular formula (C10H14N206S).

Table 4: Predicted Mass Spectrometry Data for 5-Methoxy-4-thiouridine

Property Value
Molecular Formula C10H14N206S
Molecular Weight 290.29 g/mol
[M+H]+ (m/z) 291.0645
[M-H]- (m/z) 289.0499

Fragmentation patterns in mass spectrometry of nucleosides typically involve the cleavage of
the glycosidic bond, leading to fragments corresponding to the base and the sugar moiety. For
5-Methoxy-4-thiouridine, characteristic fragments would include the loss of the ribose sugar
and fragmentation of the methoxy-thiouracil base.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of 5-Methoxy-4-thiouridine can
be adapted from established methods for similar nucleoside analogs.

Synthesis of 5-Methoxy-4-thiouridine

A plausible synthetic route for 5-Methoxy-4-thiouridine would involve the thionation of a
protected 5-methoxyuridine precursor.

e Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of 5-methoxyuridine are
protected, for example, by acetylation using acetic anhydride in pyridine.

e Thionation: The protected 5-methoxyuridine is then treated with a thionating agent, such as
Lawesson's reagent, in an anhydrous solvent like dioxane or toluene at elevated
temperatures.
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o Deprotection: The protecting groups are subsequently removed under basic conditions (e.g.,
with methanolic ammonia) to yield 5-Methoxy-4-thiouridine.

« Purification: The final product is purified by column chromatography on silica gel.

Synthesis of 5-Methoxy-4-thiouridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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